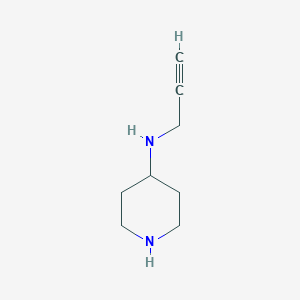

N-(Prop-2-yn-1-yl)piperidin-4-amine

Beschreibung

Significance of the Piperidine (B6355638) Core in Medicinal Chemistry Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly valued structural motif in medicinal chemistry. nih.govresearchgate.net Its prevalence is underscored by its presence in a wide array of pharmaceuticals, spanning more than twenty classes of drugs and numerous naturally occurring alkaloids. nih.govencyclopedia.pub The significance of the piperidine scaffold can be attributed to several key factors:

Modulation of Physicochemical Properties: The incorporation of a piperidine ring can influence a molecule's solubility, lipophilicity, and other properties crucial for drug-like behavior. thieme-connect.com

Enhancement of Biological Activity and Selectivity: The three-dimensional nature of the piperidine ring allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. thieme-connect.comacs.org

Improved Pharmacokinetic Profiles: The presence of the piperidine moiety can positively impact a drug's absorption, distribution, metabolism, and excretion (ADME) properties. thieme-connect.com

Versatility as a Synthetic Building Block: Piperidine and its derivatives are readily functionalized, making them popular starting points for the synthesis of a diverse range of compounds. researchgate.net

The piperidine framework is a common feature in drugs targeting a wide spectrum of diseases, including cancer, Alzheimer's disease, and various infections. encyclopedia.pub For instance, the benzyl-piperidine group is a well-established component in the design of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease, as it facilitates effective binding to the enzyme's active site. encyclopedia.pub

Role of the Propargyl Moiety in Chemical Biology and Drug Discovery Strategies

The propargyl group, a functional group containing a carbon-carbon triple bond, has emerged as a powerful tool in chemical biology and drug discovery. tandfonline.comnih.gov Its unique reactivity and structural characteristics have led to its widespread use in the design of novel therapeutic agents and chemical probes. tandfonline.comnih.gov Key applications and roles of the propargyl moiety include:

Mechanism-Based Inhibition: Propargylamine (B41283) derivatives are known to act as mechanism-based inhibitors of monoamine oxidase (MAO) enzymes. tandfonline.com This inhibitory action is a cornerstone in the development of drugs for neurodegenerative disorders like Parkinson's disease. researchgate.net

Bioorthogonal Chemistry: The terminal alkyne of the propargyl group is a key participant in "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the facile conjugation of molecules in complex biological systems.

Multitarget-Directed Ligands: The propargylamine function is frequently incorporated into molecules designed to interact with multiple biological targets simultaneously. tandfonline.comresearchgate.net This "one drug, multiple targets" paradigm is a promising strategy for treating complex diseases with multifactorial pathogenesis. researchgate.net

Neuroprotection: Beyond its role in MAO inhibition, the propargyl scaffold itself has been associated with anti-apoptotic, mitochondrial, and neuronal protective properties. researchgate.net

The versatility of the propargyl group has made it a popular choice for medicinal chemists seeking to develop compounds with improved efficacy and novel mechanisms of action. nih.govresearchgate.net

Overview of N-(Prop-2-yn-1-yl)piperidin-4-amine within the Piperidine-Propargyl Chemical Space

This compound occupies a strategic position within the chemical space defined by the fusion of piperidine and propargyl functionalities. This compound serves as a valuable building block for the synthesis of more elaborate molecules that can leverage the advantageous properties of both moieties. The primary amine at the 4-position of the piperidine ring provides a readily available site for further chemical modification, allowing for the introduction of diverse substituents to explore structure-activity relationships.

The combination of the piperidine core, known to improve pharmacokinetic properties and provide a rigid scaffold for directed interactions, with the reactive and pharmacologically significant propargyl group, creates a powerful platform for drug discovery. Derivatives of this compound have been investigated for a range of potential therapeutic applications, including the development of inhibitors for cholinesterases and monoamine oxidases, which are key targets in neurodegenerative diseases. acs.orgnih.govresearchgate.net

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H14N2 | uni.lu |

| Monoisotopic Mass | 138.11569 Da | uni.lu |

| Predicted XlogP | 0.0 | uni.lu |

Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 139.12297 | 130.2 |

| [M+Na]+ | 161.10491 | 136.5 |

| [M-H]- | 137.10841 | 128.8 |

| [M+NH4]+ | 156.14951 | 147.0 |

| [M+K]+ | 177.07885 | 132.8 |

| [M+H-H2O]+ | 121.11295 | 117.9 |

| [M+HCOO]- | 183.11389 | 143.7 |

| [M+CH3COO]- | 197.12954 | 181.6 |

| [M+Na-2H]- | 159.09036 | 135.1 |

| [M]+ | 138.11514 | 118.1 |

| [M]- | 138.11624 | 118.1 |

| Data from PubChemLite. uni.lu |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-prop-2-ynylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-2-5-10-8-3-6-9-7-4-8/h1,8-10H,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUSMJNIPLCWBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of N-(Prop-2-yn-1-yl)piperidin-4-amine and its Derivatives

The construction of the this compound scaffold can be achieved through various synthetic approaches, primarily involving the formation of the piperidine (B6355638) ring and the introduction of the propargyl group.

N-Alkylation Approaches with Propargyl Halides

A common and direct method for synthesizing this compound and its derivatives is through the N-alkylation of a pre-existing piperidine-4-amine core with a propargyl halide, such as propargyl bromide. This reaction leverages the nucleophilic nature of the piperidine nitrogen to displace the halide from the propargyl group. evitachem.com

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction. Common bases include potassium carbonate or triethylamine. researchgate.net The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) or diethyl ether being frequently employed. researchgate.net To optimize the yield and minimize side reactions, the reaction conditions, such as temperature and stoichiometry, are carefully controlled. For instance, a slight excess of the alkylating agent may be used, and the reaction can be conducted at room temperature or with gentle heating. researchgate.net

A specific example involves the reaction of piperidine with propargyl bromide in diethyl ether on an ice bath, followed by stirring at room temperature overnight. In some cases, the addition of a catalytic amount of an iodide salt, like potassium iodide, can enhance the reaction rate, particularly when using propargyl chloride or bromide.

Table 1: Examples of N-Alkylation of Piperidine Derivatives with Propargyl Halides

| Starting Piperidine | Propargyl Halide | Base/Solvent | Product | Reference |

| Piperidine | Propargyl bromide | Diethyl ether | 1-(Prop-2-yn-1-yl)piperidine | |

| 2,6-diarylpiperidin-4-one oximes | Propargyl bromide | Not specified | 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes | researchgate.net |

| Piperidine | Alkyl bromide/iodide | K₂CO₃/DMF or none/acetonitrile | N-alkylpiperidine | researchgate.net |

This table is interactive. Click on the headers to sort.

Multi-Step Synthetic Routes to Access the this compound Scaffold

In addition to direct N-alkylation, multi-step synthetic sequences are employed to construct the this compound scaffold, often starting from more readily available precursors. These routes offer greater flexibility for introducing various substituents on the piperidine ring.

One such approach begins with the synthesis of a suitable piperidone derivative, which is then converted to the corresponding amine and subsequently propargylated. For instance, a 2,6-diarylpiperidin-4-one can be synthesized and then its oxime derivative can be formed. researchgate.net This oxime can then be N-alkylated with propargyl bromide to yield 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes. researchgate.net

Another multi-step strategy involves the initial construction of a protected piperidine derivative, which allows for selective modifications before the introduction of the propargyl group. For example, a piperidine derivative can be prepared and subsequently methylated on the nitrogen atom. evitachem.com

Application of Reactions for Piperidine Framework Construction (e.g., Petrenko-Kritschenko Reaction)

The Petrenko-Kritschenko piperidone synthesis is a classical multicomponent reaction that offers a powerful method for constructing the piperidine ring itself. wikipedia.orgsynarchive.comdrugfuture.com This reaction involves the condensation of an aldehyde, an amine (or ammonia), and a β-dicarbonyl compound, typically an ester of acetonedicarboxylic acid, to form a 4-piperidone (B1582916) derivative. synarchive.comrdd.edu.iq

This method is particularly useful for synthesizing symmetrically substituted 4-piperidones. synarchive.com The resulting piperidone can then be further functionalized. For instance, the ketone group can be converted to an amine, and the nitrogen atom can be subsequently alkylated with a propargyl group to afford the desired this compound scaffold. Modifications of the Petrenko-Kritschenko reaction have been developed to produce a wide array of piperidone derivatives. cyberleninka.ru

Derivatization Strategies of the this compound Scaffold

The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the exploration of structure-activity relationships in various applications, particularly in medicinal chemistry.

Modifications at the Piperidine Ring

The piperidine ring of this compound offers several positions for derivatization. These modifications can be introduced either before or after the propargylation step.

Substitution at the 4-position: The primary amine at the C4 position can be further alkylated or acylated to introduce a wide range of functional groups. For example, it can be reacted with various electrophiles to form amides, sulfonamides, or ureas.

Substitution at other ring positions: The synthesis of the piperidine ring itself can be designed to incorporate substituents at various positions. For instance, using substituted aldehydes or β-dicarbonyl compounds in a Petrenko-Kritschenko synthesis can lead to piperidone precursors with desired substitution patterns. These substituents can be aryl groups, alkyl groups, or other functional moieties. researchgate.net

Modifications of existing substituents: If the piperidine ring already bears functional groups, these can be chemically transformed. For example, a ketone group at the 4-position can be reduced to a hydroxyl group or converted to an oxime. researchgate.net Aromatic rings attached to the piperidine scaffold can undergo electrophilic substitution reactions.

Table 2: Examples of Derivatization at the Piperidine Ring

| Starting Material | Reagent/Reaction | Modification | Resulting Compound Class | Reference |

| 2,6-diarylpiperidin-4-one | Hydroxylamine hydrochloride | Oxime formation at C4 | 2,6-diarylpiperidin-4-one oxime | researchgate.net |

| 4-Nitroguaialcol | Dibromoalkanes, then N-alkylation | Williamson ether synthesis and N-alkylation | Piperidine, morpholine (B109124), and piperazine (B1678402) derivatives | researchgate.net |

| Organic acids | N-(4-aminophenyl)piperidine | Amide formation | N-(4-aminophenyl)piperidine amides | nih.gov |

| Sialic acid precursor | Piperidine nucleophiles | Nucleophilic substitution | 4-N-piperidine derivatives of sialic acid | nih.gov |

This table is interactive. Click on the headers to sort.

Transformations Involving the Propargyl Group (e.g., Click Chemistry)

The terminal alkyne of the propargyl group is a highly versatile functional handle that can participate in a variety of chemical transformations.

The most prominent application is its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry". This reaction allows for the efficient and specific ligation of the this compound scaffold to molecules containing an azide (B81097) group, forming a stable 1,2,3-triazole ring. This strategy is widely used in drug discovery, bioconjugation, and materials science.

Beyond click chemistry, the propargyl group can undergo other reactions typical of terminal alkynes, including:

Sonogashira coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.

Mannich-type reactions: The acidic proton of the terminal alkyne can be removed by a base, and the resulting acetylide can act as a nucleophile.

Hydroamination/hydroalkoxylation: The addition of N-H or O-H bonds across the alkyne can lead to the formation of enamines or enol ethers.

These transformations of the propargyl group significantly expand the chemical space accessible from the this compound scaffold, enabling the synthesis of diverse and complex molecular architectures.

Functionalization of the Amine Moiety

The presence of a secondary amine in the piperidine ring of this compound offers a reactive site for various chemical transformations. This allows for the synthesis of a diverse range of derivatives through functionalization, primarily via N-alkylation and N-acylation reactions. These modifications are crucial for exploring the structure-activity relationships of molecules containing this scaffold.

N-Alkylation: The secondary amine can be readily alkylated to introduce additional substituents. A common transformation is N-methylation, which can be achieved using methyl iodide or other methylating agents in the presence of a base. evitachem.com This reaction converts the secondary amine into a tertiary amine, altering the compound's steric and electronic properties. For instance, in the synthesis of related complex molecules, the introduction of a methyl group to a N-(prop-2-yn-1-yl)amino moiety has been shown to significantly influence the molecule's binding affinity to biological targets. mdpi.com

The general strategy for N-alkylation involves dissolving the piperidine intermediate in a suitable solvent, such as acetonitrile (MeCN) or dimethylformamide (DMF), and adding a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The alkylating agent, for example, an alkyl bromide, is then added dropwise. acs.org The reaction is typically stirred for an extended period, ranging from 16 to 72 hours, at room temperature to ensure completion. acs.org

N-Acylation and N-Sulfonylation: The nucleophilic amine can also react with acylating or sulfonylating agents to form amides and sulfonamides, respectively. These reactions are fundamental in medicinal chemistry for creating stable and diverse analogues. researchgate.net For the synthesis of related 4-aminopiperidine (B84694) derivatives, acylation with reagents like benzoyl chloride or sulfonylation with benzenesulfonyl chloride is conducted under basic conditions. nih.gov The resulting amide or sulfonamide bond introduces different physicochemical properties compared to the parent amine.

The process for N-acylation often involves using coupling reagents to facilitate amide bond formation between the amine and a carboxylic acid. researchgate.net Alternatively, more reactive acyl chlorides can be used directly. These functionalization strategies are key to building libraries of compounds for screening and lead optimization in drug discovery programs. nih.govresearchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound is most commonly achieved through the direct N-alkylation of 4-aminopiperidine with a propargyl halide, such as propargyl bromide. Optimizing the conditions for this nucleophilic substitution reaction is critical to maximize the yield and purity of the final product while minimizing side reactions, such as dialkylation.

Key parameters that are systematically varied during optimization include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants.

Solvent and Base Selection: The choice of solvent and base is interdependent and crucial for reaction efficiency. Polar aprotic solvents like acetonitrile (MeCN) are often preferred as they can dissolve the reactants and facilitate the SN2 reaction mechanism. The selection of the base is critical for deprotonating the secondary amine without promoting side reactions. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly employed. acs.org The strength and solubility of the base can significantly impact the reaction rate and yield.

Temperature and Reaction Time: The reaction temperature is another important factor. While some alkylations proceed efficiently at room temperature, gentle heating (e.g., 40–60°C) can often increase the reaction rate and drive the reaction to completion, thereby improving the yield. The optimal reaction time is typically determined by monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) and can range from a few hours to over a day. acs.org

Stoichiometry: The molar ratio of the reactants is carefully controlled to favor the desired mono-alkylation. A slight excess of the alkylating agent, propargyl bromide (e.g., 1.2 equivalents), is often used to ensure the complete consumption of the starting piperidine. acs.org However, a large excess is avoided to prevent the formation of undesired quaternary ammonium (B1175870) salts.

A representative study on the optimization of the N-alkylation of a piperidine derivative is summarized in the table below, illustrating the effect of different reaction parameters on the product yield.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ (2.0) | Acetonitrile (MeCN) | 25 | 24 | 65 |

| 2 | K₂CO₃ (3.0) | Acetonitrile (MeCN) | 40 | 16 | 78 |

| 3 | Cs₂CO₃ (3.0) | Acetonitrile (MeCN) | 25 | 16 | 85 |

| 4 | K₂CO₃ (3.0) | Dimethylformamide (DMF) | 25 | 20 | 81 |

| 5 | Cs₂CO₃ (3.0) | Acetonitrile (MeCN) | 40 | 16 | 92 |

This table presents hypothetical data based on typical optimization studies for similar N-alkylation reactions to illustrate the process. The optimal conditions (Entry 5) show that using a stronger base like Cs₂CO₃ at a slightly elevated temperature can significantly improve the yield.

Following the reaction, purification is typically performed by aqueous workup to remove inorganic salts and unreacted reagents, followed by column chromatography to isolate the pure this compound.

Biological Target Identification and Mechanistic Research

Enzymatic Targets of N-(Prop-2-yn-1-yl)piperidin-4-amine Derivatives

Derivatives built upon the this compound framework have been extensively evaluated for their ability to inhibit key enzymes implicated in neurodegeneration.

A primary strategy in designing these derivatives involves creating hybrids that inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The compound ASS234, a prominent derivative, was designed by combining the N-benzylpiperidine moiety of the AChE inhibitor donepezil (B133215) with an indolyl propargylamine (B41283) structure. nih.govfrontiersin.orgbiotech-spain.com This results in a molecule that reversibly inhibits both human AChE (hAChE) and human BuChE (hBuChE). nih.govbg.ac.rs

Kinetic studies have identified specific derivatives with potent, dual inhibitory profiles. For instance, ASS234 shows IC₅₀ values of 0.81 µM for hAChE and 1.82 µM for hBuChE. frontiersin.org Further modifications, such as adding a methyl group at the ortho position of the benzyl (B1604629) ring, have been explored to enhance AChE inhibitory activity based on pharmacophore models. bg.ac.rs Another derivative, compound 5 , a polyfunctionalized pyridine (B92270), demonstrated potent AChE inhibition with an IC₅₀ of 13 nM and moderate BuChE inhibition at 3.1 µM. mdpi.com These findings highlight the scaffold's capacity to produce dual-action cholinesterase inhibitors. nih.govbg.ac.rs

| Compound | Target Enzyme | IC₅₀ | Source(s) |

| ASS234 | Human Acetylcholinesterase (hAChE) | 0.81 µM | frontiersin.org |

| Human Butyrylcholinesterase (hBuChE) | 1.82 µM | frontiersin.org | |

| Acetylcholinesterase (AChE) | 350 nM | medchemexpress.com | |

| Butyrylcholinesterase (BuChE) | 460 nM | medchemexpress.com | |

| Compound 5 (Pyridine derivative) | Acetylcholinesterase (AChE) | 13 nM | mdpi.com |

| Butyrylcholinesterase (BuChE) | 3.1 µM | mdpi.com | |

| JMC1 (Donepezil-pyridyl hybrid) | Human Acetylcholinesterase (hAChE) | 1.1 nM | frontiersin.org |

| Human Butyrylcholinesterase (hBuChE) | 0.6 µM | frontiersin.org | |

| Racemic analog (±)-40 | Human Acetylcholinesterase (hAChE) | 29 nM | nih.gov |

| Human Butyrylcholinesterase (hBuChE) | 39 nM | nih.gov |

The inclusion of the N-propargylamine group in the scaffold is a deliberate design choice to target monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). frontiersin.orgmdpi.comfrontiersin.org This functional group often leads to irreversible inhibition of these enzymes. nih.govbg.ac.rs The derivative ASS234 is a potent, irreversible inhibitor of both human MAO-A and MAO-B. nih.govbg.ac.rs It exhibits a strong preference for MAO-A, with reported IC₅₀ values of 5.2 nM for MAO-A and 43 nM for MAO-B. medchemexpress.commedchemexpress.eu Another study reported IC₅₀ values of 5.44 nM for hMAO-A and 177 nM for hMAO-B, confirming its potent and preferential activity against the A isoform. frontiersin.org

The indole (B1671886) group within the ASS234 structure is thought to contribute to its MAO-A selectivity. frontiersin.org In contrast, some pyridine-based derivatives have shown selective MAO-A inhibition, with one compound (7 ) registering an IC₅₀ of 3950 nM. mdpi.com The development of these multi-target agents aims to address the altered monoaminergic neurotransmitter systems observed in Alzheimer's disease by modulating serotonin (B10506) and catecholamine levels through MAO inhibition. frontiersin.orgbg.ac.rs

| Compound | Target Enzyme | IC₅₀ | Inhibition Type | Source(s) |

| ASS234 | Human Monoamine Oxidase-A (hMAO-A) | 5.2 nM | Irreversible | nih.govmedchemexpress.commedchemexpress.eu |

| Human Monoamine Oxidase-B (hMAO-B) | 43 nM | Irreversible | nih.govmedchemexpress.commedchemexpress.eu | |

| Human Monoamine Oxidase-A (hMAO-A) | 5.44 nM | Irreversible | frontiersin.org | |

| Human Monoamine Oxidase-B (hMAO-B) | 177 nM | Irreversible | frontiersin.org | |

| Compound 7 (Pyridine derivative) | Monoamine Oxidase-A (MAO-A) | 3950 nM | - | mdpi.com |

While direct studies on this compound derivatives targeting N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) are not prominent, research into related scaffolds provides insight. NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules. nih.govacs.org Potent and selective inhibitors of NAPE-PLD have been developed from different chemical scaffolds, such as pyrimidine-4-carboxamides. nih.govacs.org For example, the compound LEI-401 was identified as a nanomolar-potency NAPE-PLD inhibitor after optimizing a high-throughput screening hit. nih.gov The optimization process involved replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine and conformationally restricting a phenethylamine (B48288) group with an (S)-3-phenylpiperidine, which significantly increased potency. nih.gov This demonstrates that piperidine-containing structures can serve as effective scaffolds for modulating NAPE-PLD activity.

Receptor Binding and Modulation Studies

The versatility of the piperidine (B6355638) scaffold allows for its adaptation to target various neurotransmitter receptors, expanding the therapeutic potential of its derivatives beyond enzymatic inhibition.

Derivatives of the this compound scaffold have demonstrated high affinity for sigma receptors (σR), which are implicated in various neurological processes. mdpi.comresearchgate.net In one study, a series of polyfunctionalized pyridines bearing the N-benzylpiperidine and N-propargylamine motifs were synthesized and evaluated for σ₁R and σ₂R affinity. mdpi.com

Compound 5 from this series showed exceptionally high affinity for the human σ₁ receptor (hσ₁R) with a Kᵢ value of 1.45 nM and exhibited a 290-fold selectivity over the σ₂R subtype. mdpi.com The introduction of a methyl group to the propargylamine nitrogen was found to significantly increase σ₁R affinity in certain configurations. mdpi.com In another series of compounds bearing a 1-benzylpiperidin-4-amine moiety, derivatives showed worthy σ₁ receptor affinities, generally in the low double-digit nanomolar range (Kᵢ of 19-24 nM), with lower affinity for the σ₂ receptor. acs.org The piperidine core, compared to a piperazine (B1678402) core, appears to be a key structural element for achieving high σ₁R affinity. nih.gov

| Compound | Target Receptor | Kᵢ (nM) | Selectivity (σ₁ vs σ₂) | Source(s) |

| Compound 5 (Pyridine derivative) | human σ₁R | 1.45 | 290-fold | mdpi.com |

| guinea pig σ₁R | 2.9 | - | mdpi.com | |

| Compound 2 (Pyridine derivative) | human σ₁R | 7.57 | - | mdpi.com |

| Compound 17 (1-benzylpiperidin-4-amine derivative) | σ₁R | 24 | ~1.26-fold | acs.org |

| σ₂R | 19 | acs.org | ||

| Compound 18 (1-benzylpiperidin-4-amine derivative) | σ₁R | 19 | >263-fold | acs.org |

| σ₂R | >5000 | acs.org | ||

| Compound 19 (1-benzylpiperidin-4-amine derivative) | σ₁R | 22 | >227-fold | acs.org |

| σ₂R | >5000 | acs.org |

The piperidine ring is a critical component for conferring conformational flexibility and basicity, which are important for binding to opioid receptors. Research on N-piperidinyl indole derivatives has led to the discovery of potent ligands for both the Nociceptin Opioid Receptor (NOP) and the Mu Opioid Receptor (MOP). nih.govresearchgate.net The position of substituents on the indole moiety has been shown to affect intrinsic activity and receptor selectivity. nih.gov

A series of 2-substituted N-piperidinyl indoles were found to be NOP full agonists with improved potency compared to their 3-substituted counterparts. nih.govresearchgate.net Some of these compounds also act as bifunctional NOP full agonists and MOP partial agonists. nih.gov Molecular docking studies suggest that the phenyl (indole) ring of these derivatives occupies a hydrophobic pocket in the MOP receptor, and interactions between the 2-substituent and amino acids in the binding site can account for differences in MOP binding affinity, which ranged from 0.3 to 39 nM. nih.gov These findings indicate that the piperidinyl indole scaffold can be fine-tuned to create ligands with specific agonist profiles at NOP and MOP receptors, which may offer new avenues for pain treatment with potentially improved side-effect profiles. researchgate.netnih.gov

Histamine (B1213489) H3 Receptor Antagonism (Piperidine Derivatives)

The piperidine moiety is a crucial structural element for dual activity at histamine H3 (H3R) and sigma-1 (σ1) receptors. acs.orgacs.org Certain piperidine derivatives have been identified as high-affinity histamine H3 receptor antagonists with negligible effects on other histamine receptor subtypes. acs.org The exploration of these derivatives was spurred by observations that some clinically evaluated H3R antagonists also showed a notable affinity for sigma-1 receptors. researchgate.net

In comparative studies, the replacement of a piperidine ring with a piperazine moiety in analogous compounds resulted in a significant drop in H3R affinity, highlighting the importance of the piperidine structure for this specific biological activity. acs.orgacs.orgresearchgate.net This has led to the identification of lead structures that exhibit potent antagonism at both H3 and σ1 receptors, which is a promising profile for developing novel treatments for pain. acs.orgacs.org

Elucidation of Molecular Mechanisms of Action (e.g., Enzyme Modulation, Receptor Binding)

The molecular actions of this compound derivatives are multifaceted, involving modulation of key enzymes and binding to specific neural receptors. The presence of the N-propargyl group (a prop-2-yn-1-yl moiety) is often associated with the inhibition of monoamine oxidase (MAO) enzymes, while the piperidine core is integral for receptor interactions. mdpi.com

Enzyme Modulation: Derivatives incorporating the N-(prop-2-yn-1-yl)amino group are recognized for their monoamine oxidase (MAO) A/B inhibition properties. mdpi.com Some complex derivatives have been developed as potent, irreversible inhibitors of hMAO-A. bg.ac.rs Additionally, these compounds have demonstrated dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the breakdown of the neurotransmitter acetylcholine. mdpi.comresearchgate.net

Receptor Binding: Beyond enzyme inhibition, piperidine derivatives show significant binding affinity for sigma receptors (σR), particularly the σ1 and σ2 subtypes. mdpi.com The σ1 receptor is a key target in the development of treatments for neurological disorders. mdpi.com Studies on complex pyridine derivatives containing the N-methyl-N-(prop-2-yn-1-yl)amino piperidine motif have revealed high affinity for the human σ1 receptor (hσ1R). mdpi.com Molecular modeling suggests that the stability of these compounds within the receptor's binding pocket is a key determinant of their affinity. researchgate.net For instance, a direct hydrogen bond interaction with the amino acid Glu172 within the receptor site is considered crucial for stabilizing the ligand-receptor complex. mdpi.com

The following table presents binding affinity (Ki) and inhibitory concentration (IC50) data for a representative polyfunctionalized pyridine derivative, demonstrating its multi-target activity.

| Target | Value | Compound | Reference |

|---|---|---|---|

| hσ1R Affinity (Ki) | 1.45 nM | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | researchgate.netmdpi.com |

| AChE Inhibition (IC50) | 13 nM | ||

| BuChE Inhibition (IC50) | 3.1 µM |

Investigational Therapeutic Areas Informed by Target Modulation

The specific mechanisms of enzyme and receptor modulation by this compound derivatives have guided their investigation across several therapeutic fields.

Neurodegenerative Diseases: The dual inhibition of cholinesterases (AChE, BuChE) and monoamine oxidases (MAO-A, MAO-B) is a promising strategy for treating neurodegenerative disorders like Alzheimer's disease. bg.ac.rsresearchgate.net By inhibiting cholinesterases, these compounds can increase levels of the neurotransmitter acetylcholine, which is deficient in Alzheimer's patients. bg.ac.rs Simultaneously, inhibiting MAO enzymes can provide neuroprotective effects. researchgate.net The N-propargylamine scaffold is a key component in the design of molecules with neuroprotective properties against toxins implicated in neurodegeneration. acs.org Research has focused on creating multi-target-directed ligands that can address the complex pathology of these diseases. researchgate.netacs.org

Neuropathic Pain: Sigma receptors, particularly the σ1 subtype, are considered attractive biological targets for developing agents to treat neuropathic pain. mdpi.comiasp-pain.orguaeu.ac.aeacs.org The development of dual-acting compounds that are antagonists at both the histamine H3 and sigma-1 receptors may offer a breakthrough in pain therapy. acs.orgacs.org The antinociceptive (pain-reducing) properties of these compounds have been demonstrated in preclinical models, suggesting their potential to be more effective than single-target drugs. acs.orgacs.org

Antiviral Research: The piperidine nucleus is a "privileged" structure in medicinal chemistry, known to be a component of various therapeutic agents, including those with antiviral properties. nih.govmdpi.com While direct research on this compound for antiviral purposes is limited, related piperidin-4-yl-aminopyrimidine derivatives have been designed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. nih.gov These compounds work by allosterically inhibiting the reverse transcriptase enzyme, which is essential for viral replication. nih.gov The broader class of chalcones containing piperazine or piperidine moieties has also been investigated for a range of pharmacological effects, including anti-infective activities. nih.gov

Structure Activity Relationship Sar Investigations

Elucidating Key Pharmacophoric Elements within N-(Prop-2-yn-1-yl)piperidin-4-amine Derivatives

Pharmacophore models for this compound derivatives often highlight a combination of essential features for optimal binding to biological targets. These models typically include a positively charged or ionizable group, hydrophobic regions, and hydrogen bond donors or acceptors. nih.gov For instance, in the context of sigma (σ) receptors, a basic amino moiety, which can be positively ionized, is flanked by two hydrophobic areas. mdpi.com

The development of pharmacophore models can be either structure-based, using the crystal structure of the target protein, or ligand-based, relying on the structures of known active compounds. nih.gov A structure-based approach for MERS-CoV 3CLpro inhibitors, for example, identified a pharmacophore with a covalent binding site, a hydrophobic feature, and multiple hydrogen bond donor and acceptor sites. nih.gov Such models are crucial for virtual screening and the rational design of new derivatives with enhanced potency and selectivity. nih.gov

Impact of Piperidine (B6355638) Ring Substituents on Biological Activity and Selectivity

Substitutions on the piperidine ring of this compound derivatives can significantly modulate their biological activity and selectivity for specific targets.

The arrangement of substituents on the piperidine ring, known as positional isomerism, plays a crucial role in determining the biological activity of these compounds. For example, in a series of 2-difluoromethylbenzimidazole derivatives, a compound with a nitrogen atom at the 1'-position of the piperidine ring (1,4-disubstitution) showed superior biological activity compared to its analogue with the nitrogen at the 2'-position. mdpi.com This highlights the importance of the substitution pattern for optimal interaction with the target.

Research on piperine (B192125) derivatives has shown that para-substitution on the piperidine ring is generally more favorable for monoamine oxidase (MAO) inhibitory activity than meta-substitution. acs.org The addition of a hydroxyl group at the para-position further enhances this inhibitory effect. acs.org

The three-dimensional arrangement of atoms, or stereochemistry, can have a profound impact on how a molecule interacts with its biological target. For instance, the cis and trans isomers of 1-propargyl-4-styrylpiperidine-like compounds exhibit distinct selectivity for MAO-A and MAO-B isoforms. nih.gov The trans isomers are potent and selective inhibitors of human MAO-B, while the cis isomers with small substituents on the phenyl ring selectively inhibit human MAO-A. nih.gov

Molecular modeling studies have revealed that the cis isomer binds to hMAO-A with its propargyl group oriented towards the FAD cofactor, a position favorable for inhibition. nih.gov In contrast, the trans isomer binds differently, leading to its selectivity for hMAO-B. nih.gov This demonstrates that subtle changes in stereochemistry can lead to significant differences in biological activity and target selectivity.

Role of the Propargyl Group in Receptor Binding and Enzyme Inhibition

The propargyl group (a three-carbon chain with a carbon-carbon triple bond) is a key functional moiety in many this compound derivatives, contributing to their biological activity through various mechanisms. This group is often associated with neuroprotective effects and the inhibition of monoamine oxidase (MAO) enzymes. mdpi.com

In some derivatives, the propargyl group is directly involved in binding to the target receptor. For example, in certain pyridine (B92270) derivatives, the NH group of the propargylamine (B41283) moiety interacts with the receptor. mdpi.com The introduction of a methyl group to the nitrogen of the propargylamine can also influence binding affinity. For instance, in a series of σ₁ receptor ligands, N-methylation of the propargylamine significantly increased affinity in some cases, while in others, it led to a decrease. mdpi.comcsic.es

The propargyl group can also act as a reactive handle for covalent modification of enzymes. The terminal alkyne can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of these molecules to other chemical entities. This versatility makes the propargyl group a valuable component in the design of targeted inhibitors and chemical probes.

Linker Region Modifications and Their Pharmacological Implications

In a series of multifunctional pyridines targeting sigma receptors, the length of the alkyl linker connecting the N-benzylpiperidine motif to the pyridine core was a critical determinant of activity. mdpi.comcsic.es A linker length of two carbons (n=2) was found to be optimal for high σ₁R affinity and selectivity. mdpi.comcsic.es Molecular modeling studies suggested that this linker length allows for a preferred orientation of the molecule within the binding site. mdpi.comcsic.es

Similarly, in derivatives of ferulic acid, the nature of the linker connecting a piperidine motif to the core structure influenced inhibitory potency against human acetylcholinesterase (hAChE). mdpi.com A derivative with an ethylene (B1197577) linker showed the highest potency. mdpi.com These examples underscore the importance of optimizing the linker region to achieve desired pharmacological outcomes.

Scaffold Hopping and Bioisosteric Replacements based on this compound

Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a structurally different scaffold while maintaining similar biological activity. mdpi.com This approach is used to discover novel chemotypes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or reduced toxicity. mdpi.comcresset-group.com

Starting from known N-linked aminopiperidine-based antibacterial leads, a scaffold hopping approach led to the discovery of a new series of mycobacterial DNA gyrase inhibitors. nih.gov This work resulted in a lead compound with potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. nih.gov

Bioisosteric replacement, a related concept, involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's characteristics. For example, in the development of NAPE-PLD inhibitors, replacing a morpholine (B109124) group with a more polar (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased activity tenfold. nih.gov These strategies are powerful tools for optimizing lead compounds derived from the this compound scaffold.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in understanding the interactions between a ligand, such as a derivative of N-(Prop-2-yn-1-yl)piperidin-4-amine, and its biological target at the atomic level.

One notable application of molecular docking has been in the study of multifunctional pyridines containing the N-(prop-2-yn-1-yl)amino moiety as ligands for sigma (σ) receptors, which are implicated in various neurological disorders. nih.gov In these studies, docking simulations are performed to elucidate the binding affinity and mode of interaction within the receptor's active site. nih.gov Software such as AutoDock Vina is often employed for these simulations.

Active Site Analysis and Binding Energy Calculations

Docking simulations of this compound derivatives into the active site of targets like the σ1 receptor have revealed detailed information about their binding pockets. For instance, the binding site of the human σ1 receptor is characterized by a mix of hydrophobic and acidic residues. nih.gov

A key derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, has been shown to fully occupy the active site, exhibiting a binding energy of -11.2 kcal/mol. mdpi.com This strong binding energy is indicative of a stable ligand-receptor complex. The binding pocket for this class of compounds is comprised of hydrophobic residues such as Val84, Trp89, Met93, Leu95, Leu105, Leu182, Phe107, Ile124, Trp164, and Tyr103, along with two key acidic residues, Glu172 and Asp126. nih.gov

Identification of Key Residues and Interaction Hotspots

Through molecular docking, specific amino acid residues that are critical for ligand binding have been identified. For derivatives of this compound targeting the σ1 receptor, Glu172 and Tyr103 are considered to form a "binding dyad" that anchors the ligand. nih.gov

The interactions with these key residues are multifaceted. The propargylamine (B41283) group, a defining feature of the studied compounds, is often found encased in a cavity lined by residues such as Tyr206, Ala98, Leu95, and Thr181. nih.gov The pyridine (B92270) ring can establish π-alkyl interactions with Leu105, Met93, and Ala185. nih.gov Furthermore, the piperidinium (B107235) moiety can form salt bridge interactions with Asp126 and Glu172, as well as carbon-hydrogen bonds with Ser117. nih.gov The presence of a hydrogen bond with Glu172 has been identified as a crucial factor for stabilizing the compound within the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis and Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For piperidine (B6355638) derivatives, QSAR models have been developed to predict their potency and to guide the synthesis of new analogs with improved therapeutic properties.

While specific QSAR studies focusing solely on this compound are not extensively documented, research on structurally related compounds provides valuable insights. For example, QSAR analyses of 3-(4-benzylpiperidin-1-yl)propylamine congeners as CCR5 antagonists have highlighted the importance of lipophilicity and electron-donating substituents for binding affinity. nih.gov Such studies often employ various physicochemical descriptors like hydrophobicity (π), electronic parameters (Hammett σ), and steric parameters (molar refractivity, STERIMOL values) to build predictive models. nih.gov The insights gained from QSAR studies on related piperidine scaffolds can inform the design of novel this compound derivatives with enhanced activity.

Pharmacophore Modeling and Ligand-Based Virtual Screening

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can be generated based on the structure of a known ligand-target complex (structure-based) or from a set of active ligands (ligand-based). nih.govnih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for novel compounds that match the defined features. nih.gov This process, known as virtual screening, allows for the rapid identification of potential new drug candidates. For a class of compounds like this compound derivatives, a pharmacophore model might include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, reflecting the key interactions observed in docking studies. nih.gov This approach enables the exploration of vast chemical spaces to discover diverse scaffolds that could exhibit the desired biological activity. nih.gov

In Silico ADME Prediction and Optimization Strategies

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. In silico ADME prediction models are widely used to evaluate the drug-likeness of compounds early in the discovery process, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures.

For derivatives of this compound, in silico ADME analyses have been performed to assess their potential as drug candidates. A promising in silico ADME analysis for a related multifunctional pyridine derivative confirmed its potential druggability, encouraging further investigation into its therapeutic use. nih.gov These predictive studies typically evaluate a range of physicochemical and pharmacokinetic parameters. Optimization strategies involve modifying the chemical structure to improve these properties without compromising biological activity. For instance, adjustments can be made to enhance solubility, improve membrane permeability, or reduce potential metabolic liabilities.

Table 1: Representative In Silico ADME Parameters

| Parameter | Description | Typical Range for Oral Drugs |

|---|---|---|

| Molecular Weight ( g/mol ) | The mass of a molecule. | < 500 |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | < 5 |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (O, N). | < 5 |

| Hydrogen Bond Acceptors | The number of electronegative atoms (O, N). | < 10 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, correlating with drug transport properties. | < 140 Ų |

Conformational Analysis and Dynamics Simulations

Conformational analysis aims to understand the different spatial arrangements (conformations) that a molecule can adopt and their relative energies. Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. researchgate.net

For piperidine derivatives, MD simulations can reveal key conformational behaviors and interactions in a simulated biological environment. researchgate.net These simulations can track the root-mean-square deviation (RMSD) to assess the stability of the ligand's conformation when bound to a target protein. nih.gov By analyzing the trajectory of an MD simulation, researchers can identify stable binding poses, observe the formation and breaking of hydrogen bonds, and understand how the ligand and protein adapt to each other. researchgate.net For this compound and its derivatives, understanding the preferred conformations of the piperidine ring and the flexibility of the propargyl group is crucial for designing ligands that fit optimally into their target binding sites. researchgate.net

Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Derivatives (e.g., NMR, Mass Spectrometry)

The precise chemical structure of N-(Prop-2-yn-1-yl)piperidin-4-amine derivatives is unequivocally confirmed using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov These techniques provide detailed information about the molecular framework and connectivity of atoms.

Mass Spectrometry (MS) complements NMR data by providing the mass-to-charge ratio (m/z) of the molecule, which helps in confirming the molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. researchgate.net This technique is crucial for verifying that the synthesized compound has the correct elemental composition.

A summary of typical spectroscopic data for a derivative, 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oxime, is presented below. nih.gov

Table 1: Representative Spectroscopic Data for a Derivative of this compound

| Technique | Observation | Significance |

|---|---|---|

| ¹H NMR | Chemical shifts (δ) and coupling constants (J) for protons on the piperidine (B6355638) ring, propargyl group, and aryl substituents. | Confirms the presence and connectivity of different functional groups and provides stereochemical information. nih.gov |

| ¹³C NMR | Chemical shifts (δ) for all carbon atoms in the molecule. | Verifies the carbon framework of the compound. nih.gov |

| Mass Spectrometry (MS) | Molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of the compound. | Confirms the molecular mass of the synthesized derivative. uni.lu |

| 2D NMR (COSY, HSQC) | Correlation peaks indicating coupling between adjacent protons (COSY) and between protons and their attached carbons (HSQC). | Provides unambiguous assignment of proton and carbon signals and confirms the overall molecular structure. nih.gov |

Chromatographic Separation and Purification Methods (e.g., Column Chromatography)

Following chemical synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and byproducts. Column chromatography is a fundamental and widely used technique for the purification of this compound derivatives. nih.govacs.org

In this method, a solution of the crude product is passed through a column packed with a solid adsorbent, known as the stationary phase (commonly silica (B1680970) gel). A solvent or a mixture of solvents, the mobile phase, is then passed through the column. Different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, allowing for their separation. For example, in the synthesis of (E)-4-(4-Fluorostyryl)-1-(prop-2-yn-1-yl)piperidine, the crude product was purified by flash column chromatography using a mixture of ethyl acetate (B1210297) and n-hexane as the mobile phase. nih.govacs.org The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure compound.

Table 2: Typical Parameters for Column Chromatography Purification

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | The solid adsorbent material packed in the column. | Silica gel nih.govacs.org |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that carries the mixture through the column. | Ethyl acetate/n-hexane mixture nih.govacs.org |

| Separation Principle | Differential partitioning of the components between the stationary and mobile phases. | Compounds with higher affinity for the stationary phase move slower, while those more soluble in the mobile phase move faster. |

Bioanalytical Assays for In Vitro Activity Quantification (e.g., Fluorimetric Assays for Enzyme Inhibition, Radioligand Binding Assays)

To determine the biological efficacy of this compound and its derivatives, various in vitro bioanalytical assays are employed. These assays quantify the interaction of the compounds with their biological targets, such as enzymes or receptors.

Fluorimetric Assays for Enzyme Inhibition: The inhibitory activity of these compounds against enzymes like monoamine oxidase (MAO) is often measured using fluorimetric assays. pensoft.netresearchgate.net These assays are sensitive and suitable for high-throughput screening. cellbiolabs.com A common method involves the use of a substrate that, when acted upon by the enzyme, generates a fluorescent product. For MAO activity, a substrate like Amplex Red is used in the presence of horseradish peroxidase. pensoft.net MAO-catalyzed oxidation of its substrate produces hydrogen peroxide (H₂O₂), which is then used by horseradish peroxidase to oxidize the non-fluorescent Amplex Red to the highly fluorescent resorufin. pensoft.net The presence of an inhibitor, such as a derivative of this compound, will decrease the rate of H₂O₂ production, leading to a reduction in the fluorescence signal. researchgate.net The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. researchgate.net

Radioligand Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor. mdpi.com The principle involves a competition between a radiolabeled ligand (a molecule with a radioactive isotope) and the unlabeled test compound for binding to the target receptor. nih.gov For example, to determine the binding affinity for the sigma-1 receptor (σ₁R), membrane preparations from cells expressing this receptor are incubated with a specific radioligand, such as (+)-[³H]pentazocine, and various concentrations of the test compound. mdpi.com The amount of radioligand bound to the receptor is measured, and the ability of the test compound to displace the radioligand is determined. nih.gov From this data, the inhibitory constant (Kᵢ) can be calculated, which reflects the affinity of the compound for the receptor. mdpi.com A lower Kᵢ value indicates a higher binding affinity.

Table 3: Bioanalytical Assays for In Vitro Activity of this compound Derivatives

| Assay Type | Principle | Target | Output Parameter | Example Application |

|---|---|---|---|---|

| Fluorimetric Enzyme Inhibition Assay | Measures the decrease in the formation of a fluorescent product due to enzyme inhibition. cellbiolabs.comnih.gov | Monoamine Oxidase (MAO-A, MAO-B) researchgate.net | IC₅₀ value researchgate.net | Quantifying the potency of derivatives as MAO inhibitors. nih.gov |

| Radioligand Binding Assay | Measures the displacement of a specific radioligand from a receptor by the test compound. nih.gov | Sigma receptors (σ₁, σ₂) mdpi.com | Kᵢ value mdpi.com | Determining the binding affinity of derivatives for specific receptor subtypes. |

Compound Names

N Prop 2 Yn 1 Yl Piperidin 4 Amine As a Versatile Chemical Probe and Tool Compound

Applications in Chemical Biology (e.g., Click Chemistry for Bioconjugation)

The primary utility of N-(Prop-2-yn-1-yl)piperidin-4-amine in chemical biology stems from its terminal alkyne functionality, which makes it an ideal substrate for azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". This suite of reactions is prized for its high efficiency, specificity, and biocompatibility, allowing for the covalent linking of molecules in complex biological environments.

The most common of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the alkyne on the piperidine (B6355638) compound reacts with an azide-modified molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. An alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), obviates the need for a cytotoxic copper catalyst by using a strained cyclooctyne, making it suitable for applications in living systems nih.gov.

In a typical bioconjugation experiment, a biomolecule of interest—such as a protein, nucleic acid, or glycan—is first functionalized with an azide (B81097) group. Then, this compound, or a derivative, can be "clicked" onto the azide-tagged biomolecule. This modular approach allows for the attachment of the piperidine moiety, which can serve various purposes:

Introducing a Drug-like Scaffold: The piperidine ring is a privileged scaffold in medicinal chemistry. Attaching it to a biological target can be a starting point for developing new therapeutics.

Modulating Pharmacokinetics: The physicochemical properties of the piperidine can alter the solubility, stability, and distribution of the conjugated biomolecule.

Serving as a Linker: The core structure can act as a spacer, connecting the biomolecule to another functional unit, such as a fluorescent dye or an affinity tag.

For example, the N-(prop-2-yn-1-yl)amino moiety is a key component in the design of molecules targeting sigma receptors, which are implicated in neurological disorders. By incorporating this functional group, researchers have developed potent ligands with high affinity for these receptors, demonstrating the compound's role as a building block for creating biologically active molecules.

Development of Advanced Probes and Imaging Agents

The ability to attach this compound to other molecules via click chemistry makes it an excellent platform for the development of advanced chemical probes and imaging agents. The general strategy involves linking the piperidine scaffold to a reporter molecule, such as a fluorophore or a radionuclide chelator, enabling the visualization and tracking of biological processes.

The piperidine core itself is a valuable component of many imaging agents, particularly for positron emission tomography (PET), as it is found in numerous ligands that target receptors in the central nervous system. The development of PET tracers for imaging MAGL (monoacylglycerol lipase) has utilized piperazinyl azetidine (B1206935) scaffolds, which are structurally related to piperidine nih.gov. Click chemistry provides an efficient method for radiolabeling, allowing candidate PET imaging tracers to be prepared and tested readily chimia.ch.

The modular nature of this approach allows for the creation of a diverse range of probes:

Fluorescent Probes: By clicking an azide-functionalized fluorescent dye onto this compound, researchers can create probes to study the localization and dynamics of specific cellular components or to label biomolecules in vitro mdpi.com.

PET Imaging Agents: The synthesis of PET ligands often involves the incorporation of a radionuclide like Fluorine-18 or Carbon-11. Click chemistry is an efficient method for attaching these radioisotopes to a targeting molecule chimia.chresearchgate.net. The piperidine scaffold can be optimized for target binding and pharmacokinetic properties, while the alkyne group serves as the attachment point for the radiolabeled azide component.

MRI Contrast Agents: The same principle applies to the development of Magnetic Resonance Imaging (MRI) contrast agents. An azide-functionalized chelator, such as DOTA, can be loaded with a paramagnetic metal like Gadolinium(III) and subsequently clicked onto the alkyne-bearing piperidine scaffold nih.gov.

The table below illustrates the types of imaging probes that can be developed using this compound as a foundational scaffold.

| Probe Type | Reporter Moiety (Azide-functionalized) | Imaging Modality | Application Example |

| Fluorescent Probe | Fluorescent Dye (e.g., Alexa Fluor, Cy5) | Fluorescence Microscopy | Labeling and tracking azide-modified proteins or glycans within live cells. |

| PET Agent | 18F-containing prosthetic group | PET Imaging | Visualizing receptor density in the brain for neurological disease diagnosis. |

| MRI Agent | Gd(III)-DOTA or similar chelator | MRI | Enhancing contrast in specific tissues by targeting the agent via the piperidine. |

Utility in High-Throughput Screening (HTS) Campaigns for Lead Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify "hits"—molecules that modulate the activity of a biological target nih.gov. The this compound scaffold is exceptionally well-suited for use in HTS campaigns, particularly within the framework of fragment-based drug discovery (FBDD) and diversity-oriented synthesis.

The piperidine nucleus is a pivotal component in a multitude of approved drugs and is recognized for its importance in drug discovery researchgate.netbohrium.comnih.gov. The 4-aminopiperidine (B84694) substructure, in particular, has been identified as a hit from HTS campaigns for discovering novel inhibitors of targets such as the Hepatitis C virus.

The utility of this compound in this context is twofold:

As a Core Scaffold: The compound can be used as a central building block. A large library of diverse azide-containing fragments can be "clicked" onto the piperidine's alkyne handle. This creates a large, structurally diverse library of compounds for screening, all sharing the common piperidine core. This approach allows chemists to rapidly explore the structure-activity relationship (SAR) around the piperidine scaffold.

In Fragment-Based Lead Discovery (FBDD): FBDD is a powerful lead generation strategy that starts with screening small, low-complexity molecules ("fragments") researchgate.net. Once a fragment that binds to the target is identified, it is optimized and grown into a more potent, drug-like lead. If an azide-containing fragment is identified as a hit, it can be linked to this compound via click chemistry. The piperidine moiety can provide additional binding interactions, improve pharmacokinetic properties, or add three-dimensional complexity to the growing lead molecule, which is often beneficial for potency and selectivity technologynetworks.com.

This modular and efficient assembly of potential drug candidates makes the this compound scaffold a valuable tool for accelerating the early stages of drug discovery, from initial hit identification to lead optimization.

Future Research Directions and Prospects

Exploration of Novel Biological Targets for N-(Prop-2-yn-1-yl)piperidin-4-amine Derivatives

The N-(prop-2-yn-1-yl)amino moiety is a key pharmacophore known for its role in neuroprotection and its ability to inhibit monoamine oxidase (MAO) A and B. mdpi.com Research has successfully expanded the biological target space for derivatives of this compound beyond traditional MAO inhibition.

A significant area of exploration is the sigma (σ) receptors, which are implicated in various neurological disorders, including neuropathic pain and Alzheimer's disease. mdpi.com Derivatives have been identified as potent ligands for both σ1 and σ2 receptors. For instance, a polyfunctionalized pyridine (B92270) derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5 in the study), demonstrated high affinity for the human σ1 receptor (hσ1R) and significant selectivity over the σ2R subtype. mdpi.comresearchgate.net This compound also showed potent dual-target activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.comresearchgate.net

These findings highlight a promising direction for developing agents against complex neurological conditions by simultaneously modulating cholinesterase and sigma receptor pathways. mdpi.com The exploration of other central nervous system targets, such as neuronal nitric oxide synthase (nNOS), which has been targeted by other propargyl-containing compounds, could also be a fruitful avenue. nih.gov

Table 1: Biological Activity of Selected this compound Derivatives mdpi.comresearchgate.net

| Compound Name | Target | Activity |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | Kᵢ = 1.45 nM |

| Acetylcholinesterase (AChE) | IC₅₀ = 13 nM | |

| Butyrylcholinesterase (BuChE) | IC₅₀ = 3.1 µM | |

| 2-{[3-(1-benzylpiperidin-4-yl)propyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | Kᵢ = 3.03 nM |

| MAO-A | IC₅₀ = 3950 nM |

Advanced Synthetic Strategies for Complex Architectures

The synthesis of simple this compound derivatives typically involves the straightforward alkylation of a piperidine (B6355638) derivative with propargyl bromide. evitachem.comacs.org However, the creation of more complex and functionally diverse architectures necessitates advanced synthetic strategies.

Future work will likely focus on multi-step synthetic routes that allow for precise control over the final molecular structure. Examples of such strategies include:

Multi-component Reactions: The Hantzsch reaction, for example, can be used to construct complex dihydropyridine (B1217469) scaffolds by reacting propargylic amides with other components. mdpi.com Another powerful method is the three-component coupling of aldehydes, amines, and alkynes, often catalyzed by copper(I), to efficiently generate propargylamines. researchgate.net

Cross-Coupling Reactions: The Sonogashira cross-coupling reaction is a valuable tool for joining terminal alkynes (like those on the propargyl group) with aryl or vinyl halides, enabling the construction of extended conjugated systems. nih.gov

Stereoselective Synthesis: Techniques like the Wittig reaction can be employed to create specific geometric isomers (cis/trans), which has been shown to be crucial for achieving selective inhibition of different enzyme isoforms, such as MAO-A versus MAO-B. acs.org

Sequential Functionalization: A common approach involves synthesizing a core piperidine structure, which is then sequentially functionalized. This can include an initial N-alkylation with propargyl bromide, followed by further modifications to other parts of the molecule. acs.org For instance, a nitrile group on a scaffold can be hydrolyzed to an amide or carboxylic acid, providing another point for diversification. acs.org

These advanced methods enable the synthesis of libraries of complex compounds with varied substitution patterns, which is essential for detailed structure-activity relationship (SAR) studies. acs.orgresearchgate.net

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

Understanding the complete biological impact of a drug candidate requires a systems-level perspective. frontiersin.orgnih.gov Future research on this compound derivatives will greatly benefit from the integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov While specific multi-omics studies on this compound family are not yet prevalent, this approach represents a critical future direction.

An integrated multi-omics approach can provide a holistic view of the cellular response to a compound, moving beyond single-target interactions. frontiersin.orgbiorxiv.org For example, by combining transcriptomic (RNA-Seq) and proteomic data, researchers could identify entire pathways that are up- or down-regulated by a derivative, revealing its mechanism of action and potential off-target effects. Metabolomic analysis could further elucidate the downstream functional consequences of target engagement.

A key challenge in multi-omics integration is handling large, heterogeneous datasets, which may have missing values. frontiersin.org Recent advances in artificial intelligence, machine learning, and statistical methods, such as Multiple Kernel Learning (MKL), are being developed to address these challenges. frontiersin.orgarxiv.org These methods can identify complex, non-linear relationships within and between different omics layers, helping to pinpoint key driver genes or biomarkers of drug response. nih.govbiorxiv.org Applying these integrative frameworks will be essential for a comprehensive understanding of the therapeutic and potential adverse effects of this compound-based ligands.

Design of Multifunctional Ligands based on the this compound Scaffold

The multifactorial nature of many complex diseases, particularly neurodegenerative disorders like Alzheimer's disease, has spurred the development of multi-target-directed ligands (MTDLs). semanticscholar.orgnih.gov The this compound scaffold is an ideal starting point for designing such multifunctional agents.

The core structure combines the piperidine motif, found in successful drugs like donepezil (B133215), with the propargylamine (B41283) group, a known MAO inhibitor. semanticscholar.orgresearchgate.net By strategically combining this scaffold with other pharmacophores, researchers have successfully created single molecules that can modulate multiple targets.

Key examples include:

Dual Cholinesterase and Sigma Receptor Ligands: As mentioned previously, derivatives have been developed that potently inhibit AChE and BuChE while also binding to sigma receptors, targeting both symptomatic relief and potentially disease-modifying pathways in neurodegeneration. mdpi.com

Dual MAO-B and Butyrylcholinesterase Inhibitors: By incorporating a carbamate (B1207046) moiety onto a 1-propargylpiperidine structure, researchers have designed dual inhibitors of MAO-B and BChE, two enzymes intricately involved in Alzheimer's pathology. nih.gov

Donepezil-Indole Hybrids: The benzylpiperidine portion of donepezil has been hybridized with indole (B1671886) structures containing the N-methyl-N-propargylamine group to create dual inhibitors of both cholinesterases and monoamine oxidases. researchgate.net

This strategy of molecular hybridization, using the this compound scaffold as a foundation, is a powerful approach for developing therapies that can address the complex and interconnected pathologies of neurodegenerative diseases. semanticscholar.orgnih.gov

Synergistic Computational-Experimental Approaches in Drug Discovery and Optimization

The integration of computational methods with experimental validation is a cornerstone of modern drug discovery. nih.gov This synergy is particularly valuable for optimizing ligands based on the this compound scaffold.

Computational approaches (in silico) are used for several key purposes:

Target Identification and Binding Site Analysis: Molecular docking simulations are used to predict how a ligand binds to its target protein, such as the σ1 receptor or MAO-B. This provides insights into the key interactions responsible for affinity and selectivity. mdpi.comresearchgate.netnih.gov

Virtual Screening: Large chemical databases can be screened computationally to identify new compounds that are likely to bind to a specific target, prioritizing which molecules to synthesize and test experimentally. nih.govmdpi.com

Structure-Activity Relationship (SAR) Modeling: Methods like 3D-QSAR and pharmacophore modeling help to build models that correlate a molecule's 3D structure with its biological activity, guiding the design of more potent and selective derivatives. researchgate.netmdpi.com

ADME/T Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, helping to identify candidates with better drug-like characteristics early in the discovery process. mdpi.com

These computational predictions are then validated and refined through experimental approaches (in vitro and in vivo) . Experimental data from binding assays (e.g., measuring Kᵢ values), enzyme inhibition assays (measuring IC₅₀ values), and structural biology techniques like X-ray crystallography feed back into the computational models, creating a powerful iterative cycle of design, synthesis, testing, and optimization. mdpi.comresearchgate.netmdpi.com This synergistic loop has been shown to be highly effective, with molecular modeling results often showing good agreement with experimental findings, accelerating the discovery of optimized lead compounds. mdpi.comresearchgate.net

Q & A

Q. Example Table: Puckering Parameters

| Conformer | (Å) | (°) | (°) |

|---|---|---|---|

| Chair | 0.55 | 0 | 0 |

| Boat | 0.48 | 90 | 180 |

Advanced: How can researchers resolve discrepancies in spectral data across studies?

Answer:

Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

- Cross-Validation : Use complementary techniques (e.g., NMR and X-ray) to confirm assignments .

- Control Experiments : Re-synthesize under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to exclude oxidative by-products .

- Computational NMR Prediction : Compare experimental shifts with DFT-calculated values (Gaussian 16) to identify misassignments .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Answer:

- Substituent Variation : Modify the propargyl group (e.g., aryl, alkyl) to assess steric/electronic effects. For example, aryl substituents enhance π-π stacking in receptor binding .

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

- QSAR Modeling : Build regression models (e.g., CoMFA) correlating substituent descriptors (logP, polarizability) with activity .

Q. Example Table: SAR Data

| Derivative | R Group | IC (nM) | logP |

|---|---|---|---|

| 1 | -H | 1200 | 1.2 |

| 2 | -Ph | 340 | 2.8 |

| 3 | -CF | 85 | 3.1 |

Advanced: How can conformational analysis inform the design of this compound-based probes?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.